molecular formula C19H17ClN2O2 B2771923 (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide CAS No. 896300-83-7

(Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide

Cat. No.: B2771923
CAS No.: 896300-83-7
M. Wt: 340.81
InChI Key: CWYUZSXQWKXSNW-WDZFZDKYSA-N
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Description

(Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group, a pyrrolidinone ring, and a phenylacrylamide moiety

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This can involve understanding how the compound interacts with biological systems, such as binding to specific receptors or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Phenylacrylamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylacrylamide derivative. This can be achieved through amide bond formation reactions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, yielding reduced analogs with different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide serves as a versatile intermediate for the construction of complex molecular architectures. Its unique structure allows for diverse functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

The compound has shown potential as a bioactive molecule in various biological assays. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry

In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylpropionamide: Similar structure with a propionamide moiety instead of acrylamide.

    (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylbutyramide: Contains a butyramide group, offering different chemical and biological properties.

Uniqueness

What sets (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide apart is its specific combination of structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound in multiple scientific disciplines.

Properties

IUPAC Name

(Z)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-11,16H,12-13H2,(H,21,23)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYUZSXQWKXSNW-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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